molecular formula C23H20ClN5O3S B12186552 N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide

N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide

Cat. No.: B12186552
M. Wt: 482.0 g/mol
InChI Key: MDHZQALGQALBHJ-UHFFFAOYSA-N
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Description

N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities.

Preparation Methods

The synthesis of N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common synthetic route involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .

Mechanism of Action

The mechanism of action of N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can intercalate into DNA, inhibiting the replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, it can inhibit key enzymes involved in microbial metabolism, contributing to its antimicrobial and antiviral properties .

Comparison with Similar Compounds

N-{4-[(3-{[(2-chlorophenyl)methyl]amino}quinoxalin-2-yl)sulfamoyl]phenyl}acetamide can be compared with other quinoxaline derivatives such as:

Properties

Molecular Formula

C23H20ClN5O3S

Molecular Weight

482.0 g/mol

IUPAC Name

N-[4-[[3-[(2-chlorophenyl)methylamino]quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H20ClN5O3S/c1-15(30)26-17-10-12-18(13-11-17)33(31,32)29-23-22(25-14-16-6-2-3-7-19(16)24)27-20-8-4-5-9-21(20)28-23/h2-13H,14H2,1H3,(H,25,27)(H,26,30)(H,28,29)

InChI Key

MDHZQALGQALBHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4Cl

Origin of Product

United States

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